Cas no 844891-04-9 (1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1,3,5-Trimethyl-1H-Pyrazole-4-Boronic Acid Pinacol Ester
- 1H-Pyrazole,1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-(1,3,5-Trimethylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,5-Trimethylpyrazole-4-boronic Acid Pinacol Ester
- 2-(1,3,5-Trimethyl-4-pyrazolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, pinacol ester
- PubChem19369
- IZNGYNMIIVJWSO-UHFFFAOYSA-N
- WT801
- 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (ACI)
- (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester
- 1,3,5-trimethyl-1H-pyrazole-4-boronic pinacol ester
- AKOS004910745
- 844891-04-9
- CS-W000979
- DTXSID20383620
- 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 97%
- GS-5851
- 1H-PYRAZOLE, 1,3,5-TRIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- SCHEMBL252454
- EN300-212576
- AB25916
- SY025099
- 1,3,5-trimethyl-1-H-pyrazole-4-boronic acid pinacol ester
- T3409
- Z1336745217
- BCP31140
- J-503850
- MFCD06659062
- 1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole
- 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3,5-trimethyl-pyrazole
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-trimethyl-1H-pyrazole
-
- MDL: MFCD06659062
- Inchi: 1S/C12H21BN2O2/c1-8-10(9(2)15(7)14-8)13-16-11(3,4)12(5,6)17-13/h1-7H3
- InChI Key: IZNGYNMIIVJWSO-UHFFFAOYSA-N
- SMILES: N1N(C)C(C)=C(B2OC(C)(C)C(C)(C)O2)C=1C
Computed Properties
- Exact Mass: 236.17000
- Monoisotopic Mass: 236.1696081 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.3
- Molecular Weight: 236.12
Experimental Properties
- Density: 1.04
- Melting Point: 97-101 °C
- Boiling Point: 335.7℃ at 760 mmHg
- Flash Point: 156.8°C
- Refractive Index: 1.503
- PSA: 36.28000
- LogP: 1.33610
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39; S36; S22
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134040-250mg |
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 97% | 250mg |
¥38.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134040-5g |
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 97% | 5g |
¥263.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134040-1g |
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 97% | 1g |
¥92.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134040-25g |
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 97% | 25g |
¥1027.90 | 2023-08-31 | |
| Chemenu | CM135556-10g |
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 95+% | 10g |
$135 | 2021-08-05 | |
| Chemenu | CM135556-25g |
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 95+% | 25g |
$342 | 2021-08-05 | |
| Chemenu | CM135556-100g |
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 95+% | 100g |
$829 | 2021-08-05 | |
| Ambeed | A192122-250mg |
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 95% | 250mg |
$10.0 | 2025-04-16 | |
| Ambeed | A192122-1g |
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 95% | 1g |
$12.0 | 2025-04-16 | |
| Ambeed | A192122-5g |
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
844891-04-9 | 95% | 5g |
$25.0 | 2025-04-16 |
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Production Method
Production Method 1
Production Method 2
1.2 Reagents: Trimethyl borate ; 0.5 h, -70 °C; -70 °C → -15 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, -15 °C; -15 °C → rt; 1 h, rt
2.1 Solvents: Tetrahydrofuran ; 2 h, rt
Production Method 3
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -90 °C; < -80 °C; 1 h, -90 °C
2.2 Reagents: Trimethyl borate ; 0.5 h, -70 °C; -70 °C → -15 °C
2.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, -15 °C; -15 °C → rt; 1 h, rt
3.1 Solvents: Tetrahydrofuran ; 2 h, rt
Production Method 4
1.2 30 °C; 1 h, 30 °C
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Raw materials
- 2,3-Dimethylbutane-2,3-diol
- (1,3,5-Trimethylpyrazol-4-yl)boronic Acid
- 4-Bromo-1,3,5-trimethyl-1H-pyrazole
- 4-bromo-3,5-dimethyl-1H-pyrazole
- dimethyl(phenyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Preparation Products
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Suppliers
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Recent Advances in the Study of 1,3,5-Trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9)
The compound 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a versatile intermediate in the synthesis of boron-containing heterocycles. Boron-based compounds are increasingly recognized for their utility in medicinal chemistry, particularly in the development of protease inhibitors and other enzyme-targeted therapies. The incorporation of the dioxaborolane moiety in this compound enhances its stability and reactivity, making it a valuable building block for further chemical modifications.
One of the key advancements in the study of this compound is its application in the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that derivatives of 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit potent inhibitory activity against specific kinase targets, with promising selectivity profiles. These findings suggest its potential as a lead compound for further optimization and preclinical evaluation.
In addition to its therapeutic potential, recent research has explored the synthetic pathways for 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable synthesis of this compound. These methodological improvements are expected to facilitate its broader application in drug discovery programs and material science.
Despite these promising developments, challenges remain in the optimization of the pharmacokinetic properties of this compound. Issues such as solubility, metabolic stability, and bioavailability need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations.
In conclusion, 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9) represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties and demonstrated biological activity make it a valuable subject of ongoing research in chemical biology and medicinal chemistry. Future studies will likely focus on further elucidating its mechanism of action and expanding its applications in drug discovery.
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